molecular formula C19H23F3N6O2 B4292447 4-[4-(2-Pyridin-3-ylpiperidin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]morpholine

4-[4-(2-Pyridin-3-ylpiperidin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]morpholine

Cat. No.: B4292447
M. Wt: 424.4 g/mol
InChI Key: CIQJGLKJWOXUNZ-UHFFFAOYSA-N
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Description

4-[4-(2-Pyridin-3-ylpiperidin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]morpholine is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Pyridin-3-ylpiperidin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]morpholine typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

    Introduction of the Piperidine and Pyridine Rings: The piperidine and pyridine rings can be introduced through nucleophilic substitution reactions.

    Attachment of the Morpholine Ring: The morpholine ring can be attached via a nucleophilic substitution reaction with a suitable leaving group.

    Addition of the Trifluoroethoxy Group: The trifluoroethoxy group can be introduced through an etherification reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or morpholine rings.

    Reduction: Reduction reactions could potentially occur at the triazine core or the pyridine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could take place at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits activity against certain biological targets.

Medicine

In medicine, the compound could be explored for its therapeutic potential, such as its ability to interact with specific enzymes or receptors.

Industry

In industry, it might find applications as an intermediate in the synthesis of agrochemicals, dyes, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[4-(2-Pyridin-3-ylpiperidin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]morpholine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-trisubstituted triazines: These compounds share the triazine core but differ in the substituents attached to the ring.

    Piperidine derivatives: Compounds with a piperidine ring and various functional groups.

    Pyridine derivatives: Compounds with a pyridine ring and different substituents.

Uniqueness

The uniqueness of 4-[4-(2-Pyridin-3-ylpiperidin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]morpholine lies in its combination of functional groups, which could confer unique chemical and biological properties

Properties

IUPAC Name

4-[4-(2-pyridin-3-ylpiperidin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3N6O2/c20-19(21,22)13-30-18-25-16(27-8-10-29-11-9-27)24-17(26-18)28-7-2-1-5-15(28)14-4-3-6-23-12-14/h3-4,6,12,15H,1-2,5,7-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQJGLKJWOXUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)C3=NC(=NC(=N3)N4CCOCC4)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[4-(2-Pyridin-3-ylpiperidin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]morpholine
Reactant of Route 2
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4-[4-(2-Pyridin-3-ylpiperidin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]morpholine
Reactant of Route 3
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4-[4-(2-Pyridin-3-ylpiperidin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]morpholine
Reactant of Route 4
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4-[4-(2-Pyridin-3-ylpiperidin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]morpholine
Reactant of Route 5
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4-[4-(2-Pyridin-3-ylpiperidin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]morpholine
Reactant of Route 6
Reactant of Route 6
4-[4-(2-Pyridin-3-ylpiperidin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]morpholine

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